hirudin HV2 - 114265-28-0

hirudin HV2

Catalog Number: EVT-1510231
CAS Number: 114265-28-0
Molecular Formula: C7H3NS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hirudin HV2 is a potent anticoagulant peptide derived from the salivary glands of medicinal leeches, primarily Hirudo medicinalis. It acts as a specific inhibitor of thrombin, a key enzyme in the coagulation cascade. This compound is classified as a member of the hirudin family, which includes several variants such as hirudin variant 1 and variant 3. The primary function of hirudin HV2 is to prevent blood clotting, making it valuable in various medical applications, particularly in anticoagulant therapies.

Source and Classification

Hirudin HV2 is sourced from the saliva of leeches, which secrete this peptide to prevent blood coagulation while feeding. It belongs to a broader class of proteins known as polypeptides and specifically falls under the category of thrombin inhibitors. The classification of hirudin variants is based on their amino acid sequences and structural characteristics, with HV2 being one of the most studied due to its high affinity for thrombin.

Synthesis Analysis

The synthesis of hirudin HV2 can be accomplished through several methods:

  1. Recombinant DNA Technology: This method involves the insertion of the hirudin gene into expression systems such as Escherichia coli or Pichia pastoris. For instance, researchers have successfully expressed recombinant hirudin HV2 using optimized vectors that enhance protein yield. In one study, a modified version of the gene (hv2-47k) was expressed in Pichia pastoris, achieving yields up to 30,000 anti-thrombin units per milliliter after fermentation .
  2. Cell-Free Protein Synthesis: An innovative approach that allows for the synthesis of active hirudin without living cells. This method utilizes cell lysates from human or hamster cells, which have shown to produce higher yields and better biological activity compared to traditional bacterial systems .
  3. Chemical Synthesis: Solid-phase peptide synthesis techniques can also be employed to create hirudin variants directly from amino acids. This method allows for precise control over the sequence and modifications but is generally more costly and time-consuming.
Molecular Structure Analysis

Hirudin HV2 has a complex molecular structure characterized by its unique amino acid sequence that includes several disulfide bonds contributing to its stability and activity. The molecular weight of hirudin HV2 is approximately 7 kDa. The specific sequence variations in HV2 compared to other variants influence its binding affinity for thrombin. Structural studies have revealed that the core structure contains a series of loops stabilized by disulfide bonds, which are critical for its interaction with thrombin .

Structural Data

  • Molecular Formula: C_60H_90N_16O_20S_4
  • Amino Acid Sequence: Specific sequences vary slightly among variants but maintain a core structure essential for function.
  • Disulfide Bonds: Typically four disulfide bridges stabilize the peptide.
Chemical Reactions Analysis

Hirudin HV2 primarily participates in biochemical reactions involving thrombin inhibition:

  1. Thrombin Binding: Hirudin binds to thrombin with high specificity, effectively blocking its active site and preventing fibrinogen conversion into fibrin.
  2. Anticoagulant Activity: The mechanism involves the formation of a stable complex with thrombin, which inhibits downstream coagulation processes.

These interactions can be quantitatively analyzed using techniques such as surface plasmon resonance or enzyme-linked assays to assess binding kinetics and inhibition constants.

Mechanism of Action

The mechanism by which hirudin HV2 exerts its anticoagulant effects involves several steps:

  1. Thrombin Inhibition: Upon administration, hirudin binds to thrombin with high affinity (dissociation constant around 2.3×10142.3\times 10^{-14} mol) and forms a stable complex that prevents thrombin from interacting with its substrates .
  2. Inhibition of Coagulation Cascade: By inhibiting thrombin, hirudin disrupts the entire coagulation cascade, leading to prolonged activated partial thromboplastin time (aPTT) and reduced fibrin formation.
  3. Endothelial Protection: Hirudin has been shown to protect endothelial cells from damage during coagulation processes, thus contributing to its therapeutic effects in preventing thrombosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or lyophilized form.
  • Solubility: Highly soluble in water; stability can be affected by pH and temperature.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • pKa Values: Varies depending on specific amino acids present; critical for understanding ionization at physiological pH.

Relevant data indicate that modifications at specific sites (e.g., tyrosine sulfation) can significantly affect both stability and activity compared to natural forms .

Applications

Hirudin HV2 has several significant applications in medicine:

  1. Anticoagulant Therapy: Used as an alternative to heparin for patients at risk of thrombosis during surgeries or in patients with heparin-induced thrombocytopenia.
  2. Research Tool: Employed in studies investigating coagulation pathways and thrombin-related diseases due to its specificity and potency.
  3. Potential Therapeutic Agent: Ongoing research explores its use in treating conditions like myocardial infarction and stroke due to its ability to prevent blood clot formation effectively.
Introduction to Hirudin HV2

Taxonomic Origin and Biological Source of Hirudin Variants

Hirudin variants originate from specific species within the genus Hirudo (Annelida, Clitellata). HV2 is natively expressed in the European medicinal leech Hirudo medicinalis but is notably absent in closely related species like Hirudo verbana and Hirudo orientalis [1] [4]. This species-specific distribution was confirmed via genomic analyses of salivary gland secretions, revealing that:

  • H. medicinalis produces four variants: HV1 (VV), HV2 (IT), and two HV3 subvariants (PAYD, PAFN)
  • H. verbana expresses HV1 and HV3 subvariants but lacks HV2
  • H. orientalis exclusively expresses HV3 subvariants [1] [4]

The distribution of H. medicinalis spans the Palaearctic realm, including Britain, southern Norway, and the Altai Mountains [9]. Unlike other Hirudo species with Mediterranean or Asian distributions (e.g., H. troctina in North Africa or H. nipponia in East Asia), H. medicinalis inhabits deciduous arboreal zones, suggesting ecological influences on hirudin diversity [7] [9]. Genomic studies indicate that broader host specificity correlates with greater anticoagulant gene diversity, explaining H. medicinalis's complex hirudin profile [4].

Table 1: Distribution of Hirudin Variants in Medicinal Leeches

SpeciesNative RangeHirudin Variants
H. medicinalisEurope to Altai MountainsHV1, HV2, HV3 subvariants
H. verbanaSwitzerland to UzbekistanHV1, HV3 subvariants
H. orientalisTranscaucasia to Central AsiaHV3 subvariants only
H. nipponiaEast AsiaHirudin-HN (structurally distinct)

Historical Context and Discovery of HV2

The isolation of hirudin traces to 1884, when Haycraft identified anticoagulant properties in H. medicinalis extracts. Jacoby later named the active principle "hirudin" in 1904 [2]. However, complete molecular characterization required advanced protein sequencing:

  • In 1955, Markwardt purified natural hirudin, enabling biochemical studies [2]
  • Dodt and colleagues sequenced HV1 (VV) in 1984, establishing hirudin's primary structure [4]
  • HV2 (hirudin-IT) was identified in 1986 by Harvey et al. through protein sequencing of H. medicinalis secretions [1] [2]

The "IT" designation refers to isoleucine-threonine residues at HV2's N-terminus, distinguishing it from HV1's valine-valine motif. This discovery revealed hirudin's heterogeneity and prompted investigations into isoform-specific functions. Recombinant technology enabled scaled production: Bergmann synthesized recombinant hirudin in E. coli (1986), followed by Loison's expression in Saccharomyces cerevisiae (1988) yielding 21 ATU/ml [2]. By 1996, Rosenfeld achieved high-yield expression (1.5 g/L) in Pichia pastoris, facilitating pharmacological development [2].

Structural Classification Within the Hirudin Family

Hirudin HV2 shares a conserved tripartite architecture with other variants but exhibits distinct structural motifs governing thrombin affinity:

Core Structural Domains

  • N-terminal domain (residues 1–5): Features Ile¹-Thr²-Tyr³, enabling active-site blockade of thrombin. Mutagenesis studies confirm this region's indispensability for activity [2] [10].
  • Central globular domain (residues 6–40): Contains six cysteine residues forming three disulfide bonds (Cys6-Cys14, Cys16-Cys28, Cys32-Cys39). This domain stabilizes the molecule and anchors the PKP motif (Pro⁴¹-Lys⁴²-Pro⁴³), which directs thrombin binding [2] [3].
  • Acidic C-terminal tail (residues 44–65): Binds thrombin's fibrinogen-recognition site via hydrophobic DFxxIP motifs [3] [10].

Table 2: Comparative Structural Features of Hirudin Variants

Structural ElementHV2 (hirudin-IT)HV1 (hirudin-VV)HV3 Subvariants
N-terminal residuesIle¹-Thr²-Tyr³Val¹-Val²-Tyr³Varied
Key motifsPKP⁴¹⁻⁴³, DFxxIPPKP⁴¹⁻⁴³, DFxxIPPKP⁴¹⁻⁴³, DFxxIP
Disulfide bonds3 (conserved)3 (conserved)3 (conserved)
pI (isoelectric point)~4.2~4.2~4.2

HV2's structural classification places it within the "true hirudins" alongside HV1 and HV3, contrasting with hirudin-like factors (HLFs). HLFs retain the disulfide-bonded core but often lack functional N-termini or acidic C-termini, resulting in variable anticoagulant potency [1] [3]. Phylogenetically, hirudins and HLFs diverged early in leech evolution, with HV2 emerging within the Hirudo lineage [4].

Properties

CAS Number

114265-28-0

Product Name

hirudin HV2

Molecular Formula

C7H3NS

Synonyms

hirudin HV2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.